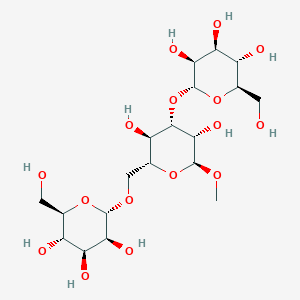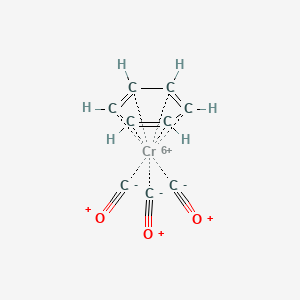
Diethyl (2-Isopropylphenyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-Isopropylphenyl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-Isopropylphenyl)phosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, diethyl phosphite can react with 2-isopropylphenyl bromide under controlled conditions to yield this compound .
Another method involves the acylation of methylphosphonates. This method includes metalation of dialkyl methylphosphonates with organolithium reagents, followed by the reaction with acetyl chloride or its synthetic equivalent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to ensure high yields and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-Isopropylphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates. These products have various applications in organic synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Diethyl (2-Isopropylphenyl)phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Diethyl (2-Isopropylphenyl)phosphonate involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phosphonate group is crucial for its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Diethyl (2-Isopropylphenyl)phosphonate include:
- Dimethyl (2-Isopropylphenyl)phosphonate
- Diethyl (2-Oxopropyl)phosphonate
- Diethyl (2-Phenyl)phosphonate
Uniqueness
This compound is unique due to its specific isopropylphenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other phosphonates may not be as effective .
Propiedades
Fórmula molecular |
C13H21O3P |
|---|---|
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)13-10-8-7-9-12(13)11(3)4/h7-11H,5-6H2,1-4H3 |
Clave InChI |
PXAHIVHEJLJLJY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1C(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4E)-4-[(5-bromo-2-furyl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13710429.png)

![2-(2,4-Difluorobenzyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13710448.png)





![2-Oxo-2-((5-oxo-4-oxatricyclo[4.3.1.13,8]undecan-2-yl)oxy)ethyl methacrylate](/img/structure/B13710483.png)
